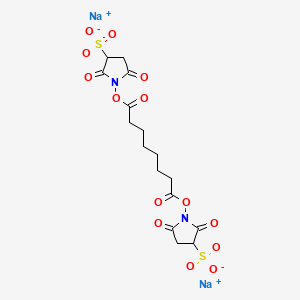
5-Fluoro-2-methoxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxycinnamic acid (5-FMC) is an organic compound belonging to the cinnamic acid family. It is a derivative of cinnamic acid with a fluorine atom attached to the 5th position of the benzene ring. 5-FMC has been used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects
5-Fluoro-2-methoxycinnamic acid has been studied in relation to its antidepressant-like effects. A study by Zeni et al. (2012) explored the antidepressant-like effect of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, in mice. This study found that ferulic acid produced an antidepressant-like effect through modulation of the serotonergic system (Zeni, A. et al., 2012).
Chemical Synthesis and Applications
Solladie-Cavallo and Bouerat (2000) researched the epoxidation of p-methoxycinnamates, including this compound, demonstrating enhanced efficiency in specific chemical processes (Solladie-Cavallo & Bouerat, 2000).
Electrochemical Charge Storage Materials
A study by Wang et al. (2019) explored the use of fluoro-substituted conjugated polyindole, which includes this compound, as high-performance charge storage material. This study highlighted the potential of fluoropolymers in supercapacitor applications (Wang, R. et al., 2019).
Magnetic Properties in Complexes
Research by Khalfaoui et al. (2017) focused on cinnamic acid derivative rare-earth dinuclear complexes, which include 2-methoxycinnamic acid. This study contributed to the understanding of magnetic properties in such complexes (Khalfaoui, O. et al., 2017).
Applications in Fluorescence Quenching
Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxycinnamic acid, which can be relevant to understanding similar properties in this compound. This study contributes to the knowledge of fluorescence quenching mechanisms (Geethanjali, H. S. et al., 2015).
Therapeutic and Nutraceutical Applications
Płowuszyńska and Gliszczyńska (2021) discussed the therapeutic and nutraceutical applications of p-Methoxycinnamic acid, which shares similarities with this compound. This compound has been tested for its potential in treating chronic diseases (Płowuszyńska, A. & Gliszczyńska, A., 2021).
Analytical Methodologies for Quantification
Barberousse et al. (2008) provided an overview of analytical methodologies for quantifying ferulic acid, which is chemically related to this compound. This research is crucial for the quantification of these compounds in various applications (Barberousse, H. et al., 2008).
Hypocholesterolemic and Choleretic Effects
A study by de la Serna et al. (2015) explored the effects of dimethoxycinnamic acids, related to this compound, in rats. This study provides insights into the potential hypocholesterolemic and choleretic effects of these compounds (de la Serna, M. C. et al., 2015).
Safety and Hazards
The safety data sheet for “5-Fluoro-2-methoxycinnamic acid” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fumes . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "4-Fluorobenzaldehyde", "Methoxyacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxybenzaldehyde by reacting 4-Fluorobenzaldehyde with Methoxyacetic acid in the presence of Sodium hydroxide.", "Step 2: Conversion of 4-Fluoro-3-methoxybenzaldehyde to 5-Fluoro-2-methoxycinnamic acid by a Perkin reaction. The reaction involves the condensation of 4-Fluoro-3-methoxybenzaldehyde with Acetic anhydride in the presence of Sulfuric acid to form 4-Fluoro-3-methoxycinnamic acid. The resulting product is then treated with Sodium bicarbonate to obtain 5-Fluoro-2-methoxycinnamic acid.", "Step 3: Purification of the product by recrystallization from Ethanol and washing with Diethyl ether and Petroleum ether." ] } | |
CAS-Nummer |
157518-45-1 |
Molekularformel |
C10H9FO3 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
WWZPWGXNJORULY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)




![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

